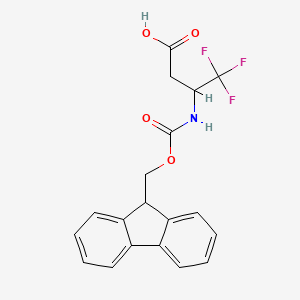

Fmoc-3-amino-4,4,4-trifluorobutyric acid

説明

Fmoc-3-amino-4,4,4-trifluorobutyric acid (Fmoc-3-ABA) is an amino acid derivative that is widely used in peptide synthesis and other scientific research applications. It is a colorless, water soluble compound that has a pKa of 8.6 and a molecular weight of 229.26 g/mol. Fmoc-3-ABA is also known as Fmoc-Trifluorobutyric Acid, Fmoc-3-ABA, and Fmoc-3-Trifluorobutyryl-L-alanine.

科学的研究の応用

Asymmetric Synthesis

Fmoc-3-amino-4,4,4-trifluorobutyric acid is highly sought for its role in asymmetric synthesis. It's a valuable bioisostere of leucine in drug design, and methods have been developed for its large-scale preparation. This includes employing a recyclable chiral auxiliary in the synthesis process to produce the N-Fmoc derivative, which is essential in producing enantiomerically pure derivatives (Han et al., 2019).

Self-Assembly and Functional Materials

The Fmoc group, when attached to amino acids and peptides, imparts unique self-assembly features. These Fmoc-modified molecules, including this compound, show potential in various applications due to their inherent hydrophobicity and aromaticity. They have been used in cell cultivation, bio-templating, drug delivery, catalytic, therapeutic, and antibiotic properties (Tao et al., 2016).

Solid Phase Peptide Synthesis

This compound plays a crucial role in solid-phase peptide synthesis (SPPS). It's a part of the group of fluorenylmethyloxycarbonyl (Fmoc) amino acids that have significantly advanced the methodology of SPPS, leading to the synthesis of biologically active peptides and small proteins (Fields & Noble, 2009).

Biomedical Applications

In the biomedical field, Fmoc-modified amino acids, including this compound, are used to create supramolecular gels and composite materials with antibacterial properties. These materials combine the advantages of self-assembling properties and biocompatibility, making them suitable for various biomedical applications, including drug delivery systems and tissue engineering (Croitoriu et al., 2021).

Safety and Hazards

特性

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,4,4-trifluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO4/c20-19(21,22)16(9-17(24)25)23-18(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJXAGGMJPEDDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B1322527.png)

![1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B1322541.png)

![3-nitro-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B1322550.png)

![3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1322557.png)